molecular formula C8H6BrFO3 B070435 4-Bromo-2-fluoro-3-methoxybenzoic acid CAS No. 194804-92-7

4-Bromo-2-fluoro-3-methoxybenzoic acid

Cat. No. B070435
M. Wt: 249.03 g/mol
InChI Key: FJOKKTOXWITJGO-UHFFFAOYSA-N
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Patent
US09062070B2

Procedure details

Oxalyl chloride (20 mL) was added dropwise at 0° C. to a suspension of 4-bromo-2-fluoro-3-methoxybenzoic acid (8.30 g, 33.3 mmol) in 100 mL of DCM with 0.5 mL of DMF. The mixture was stirred at 25° C. for 2 hours and the clear solution was concentrated to dryness under reduced pressure. The residue dissolved in 60 mL of anhydrous acetonitrile was added to 600 mL of aqueous NH3.H2O at 0° C. and stirred for 2 hours then extracted with EtOAc twice. The combined EtOAc layer was washed with water and brine, dried over anhydrous Na2SO4 and concentrated. The residue (6.9 g) was dissolved in 60 mL of DMF and cooled to 0° C. with ice/water bath. Cyanuric chloride (7.70 g, 41.7 mmol) was added and stirred for 2 hours at 0° C. before poured to ice/water. The solid was collected by filtration and was washed with water, dissolved in DCM, dried over anhydrous Na2SO4 and concentrated to afford 4-bromo-2-fluoro-3-methoxybenzonitrile.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=O)=[C:10]([F:17])[C:9]=1[O:18][CH3:19].C[N:21](C=O)C.N1C(Cl)=NC(Cl)=NC=1Cl>C(Cl)Cl>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]#[N:21])=[C:10]([F:17])[C:9]=1[O:18][CH3:19]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8.3 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=O)O)C=C1)F)OC
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.7 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the clear solution was concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue dissolved in 60 mL of anhydrous acetonitrile
ADDITION
Type
ADDITION
Details
was added to 600 mL of aqueous NH3.H2O at 0° C.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc twice
WASH
Type
WASH
Details
The combined EtOAc layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue (6.9 g) was dissolved in 60 mL of DMF
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C. with ice/water bath
STIRRING
Type
STIRRING
Details
stirred for 2 hours at 0° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
was washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=C(C#N)C=C1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.